molecular formula C12H13NO3S B15334072 Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate

Cat. No.: B15334072
M. Wt: 251.30 g/mol
InChI Key: FNLXJXWXBRZNPZ-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate is a synthetic isoxazole derivative of interest in medicinal chemistry and pharmaceutical research. Isoxazoles are a significant class of aromatic heterocyclic compounds known for a wide spectrum of biological activities . Research on structurally similar compounds indicates potential value in developing therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties . The specific substitution pattern on the isoxazole core, including the 5-methyl group and the 3-(5-methyl-2-thienyl) moiety, is designed to modulate the compound's electronic properties and interaction with biological targets, which can be crucial for structure-activity relationship (SAR) studies . The ethyl carboxylate group at the 4-position is a common feature that can facilitate further chemical modifications or influence the molecule's pharmacokinetic profile. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements in isoxazole chemistry and biology .

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 5-methyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H13NO3S/c1-4-15-12(14)10-8(3)16-13-11(10)9-6-5-7(2)17-9/h5-6H,4H2,1-3H3

InChI Key

FNLXJXWXBRZNPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(S2)C)C

Origin of Product

United States

Preparation Methods

Condensation and Cyclization: Core Isoxazole Formation

The synthesis typically begins with the formation of the isoxazole ring through a condensation-cyclization sequence. Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride at elevated temperatures (75–150°C) to yield ethyl ethoxymethyleneacetoacetate. This intermediate undergoes cyclization with hydroxylamine derivatives under carefully controlled conditions:

Key Reaction Parameters for Cyclization

Parameter Optimal Range Impact on Yield/Purity
Temperature −20°C to 10°C Minimizes isomer formation
Base Sodium acetate Enhances reaction rate
Solvent System Ethanol/water Improves intermediate solubility

For example, a protocol from CN102786489A demonstrates that reacting ethyl ethoxymethyleneacetoacetate with hydroxylamine hydrochloride and sodium acetate in ethanol/water at −5°C achieves a cyclization yield of 85% with <1.0% isomer content. This contrasts with earlier methods using methanol at room temperature, which resulted in higher impurity levels.

Thienyl Group Introduction: Coupling Strategies

The 5-methyl-2-thienyl substituent is introduced via Suzuki-Miyaura coupling or direct substitution. Patent US20030139606A1 describes a sequential approach where the isoxazole core is first functionalized with a leaving group (e.g., chloride), followed by palladium-catalyzed coupling with 5-methyl-2-thienylboronic acid. Alternative routes employ pre-functionalized thienyl building blocks during cyclization, though this risks side reactions with hydroxylamine reagents.

Comparative Analysis of Coupling Methods

Method Yield (%) Purity (%) Key Advantage
Suzuki-Miyaura 78–82 98.5 High regioselectivity
Direct Alkylation 65–70 95.0 Fewer synthetic steps

Process Optimization and Scalability

Temperature Control in Cyclization

Maintaining sub-zero temperatures (−10°C to 0°C) during hydroxylamine addition is critical. A case study from US20030139606A1 shows that deviations above 10°C increase isomer content to 2.5–3.0%, necessitating costly purification. Conversely, prolonged cooling below −20°C slows reaction kinetics, extending processing times without purity benefits.

Solvent and Base Selection

Ethanol-water mixtures (3:1 v/v) outperform pure ethanol or methanol by stabilizing reactive intermediates while preventing hydroxylamine decomposition. Sodium acetate is preferred over stronger bases (e.g., NaOH) due to its buffering capacity, which maintains a pH of 6–7 during cyclization.

Solvent System Performance

Solvent Yield (%) Isomer Content (%)
Ethanol/water (3:1) 85 0.8
Methanol 72 1.5
Tetrahydrofuran 68 2.2

Industrial-Scale Considerations

The CN102786489A patent highlights a scalable process with a two-step yield of 78.0% and production costs reduced by 40% compared to earlier routes. Key innovations include:

  • Distillation under reduced pressure to isolate ethyl ethoxymethyleneacetoacetate (purity >99%)
  • Batch-wise hydroxylamine addition to control exotherms
  • Dichloromethane extraction for efficient product recovery

A representative pilot-scale protocol yields 130 kg of product per batch with <0.5% impurities, demonstrating commercial viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thienyl group may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The isoxazole scaffold is highly tunable, with substituents significantly influencing physical, chemical, and biological properties. Below is a comparative analysis of Compound 45p with key analogs:

Table 1: Structural Comparison of Isoxazole Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Position 4 Group Key Features
Compound 45p (Target) 5-methyl-2-thienyl Methyl Ethyl carboxylate Thiophene enhances π-π interactions
Ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate m-Tolyl (3-methylphenyl) Methyl Ethyl carboxylate Aromatic phenyl group increases lipophilicity
Ethyl 3-(10-chloro-9-anthryl)-5-[2-hydroxyethyl]isoxazole-4-carboxylate (3d) 10-Chloro-9-anthryl 2-Hydroxyethyl Ethyl carboxylate Bulky anthryl group raises melting point (123–124°C)
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Benzoyloxymethyl - Ethyl carboxylate Susceptible to reductive ring opening

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 5-methyl-2-thienyl group in Compound 45p introduces sulfur-based heteroaromaticity, which may enhance binding to metal catalysts or biological targets compared to purely aromatic substituents like m-tolyl .
  • Steric Effects : Bulky substituents (e.g., anthryl in compound 3d) increase melting points due to improved crystal packing, whereas Compound 45p (liquid or low-melting solid) is more amenable to solution-phase reactions .
Hydrolysis Reactions

Compound 45p undergoes hydrolysis in MeOH/H₂O with NaOH to yield the carboxylic acid derivative (41p) . This contrasts with Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which undergoes palladium-catalyzed hydrogenation via a domino process involving deoxygenation and ring opening, producing a Z-enaminone derivative . This highlights the stability of Compound 45p’s thienyl substituent under reductive conditions.

Table 2: Reaction Outcomes of Isoxazole Esters
Compound Reaction Conditions Product Formed Key Mechanistic Insight
Compound 45p NaOH in MeOH/H₂O, 60°C Carboxylic acid (41p) Ester hydrolysis without ring degradation
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate H₂, Pd/C in EtOH (Z)-2-amino-4-oxo-2-pentanoate Reductive ring opening dominates

Physical Properties and Solubility

  • Melting Points : Derivatives with rigid aromatic groups (e.g., compound 3d: 123–124°C) exhibit higher melting points than Compound 45p , which lacks such bulky substituents .
  • Lipophilicity : The m-tolyl analog (logP ≈ 3.2 estimated) is more lipophilic than Compound 45p (logP ≈ 2.8), suggesting better membrane permeability for phenyl-substituted derivatives .

Biological Activity

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate is a heterocyclic compound recognized for its diverse biological activities. The compound features an isoxazole ring that is known to interact with various biological targets, which may lead to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3S, with a molecular weight of 251.30 g/mol. The compound consists of an isoxazole ring substituted with a thienyl group, which enhances its biological activity.

PropertyValue
Molecular FormulaC12H13NO3S
Molecular Weight251.30 g/mol
IUPAC NameEthyl 5-methyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylate
InChI KeyFNLXJXWXBRZNPZ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The isoxazole ring can modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Binding : The thienyl group may enhance binding affinity to receptors, leading to increased specificity and efficacy in biological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For example, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

Case Studies

  • In vitro Study on Antimicrobial Activity : A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating potent antibacterial activity.
  • Anti-inflammatory Mechanism : In a separate study focusing on inflammatory pathways, this compound was shown to significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving NF-kB pathway inhibition .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate, and how should data interpretation be approached?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are critical for structural elucidation. For NMR, analyze chemical shifts and coupling constants to confirm substituent positions. For example, in related isoxazole derivatives, ¹H-NMR signals for methyl groups typically appear at δ 2.4–2.8 ppm, while aromatic protons from thienyl groups resonate between δ 6.8–7.5 ppm . X-ray crystallography provides definitive bond lengths and angles; refine data using SHELXL . Cross-validate NMR and crystallographic data to resolve ambiguities (e.g., unexpected shifts due to tautomerism or impurities) .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

  • Answer : Cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl precursors is a standard method. For instance, catalytic asymmetric Corey-Bakshi-Shibata reduction has been used to synthesize chiral isoxazole carbinols under inert atmospheres (argon/nitrogen) . Key parameters include:

  • Temperature control (reflux conditions for cyclization).
  • Solvent selection (ethanol or THF for polar intermediates).
  • Catalysts (e.g., chiral oxazaborolidines for enantioselectivity) .
  • Purity of starting materials to avoid side reactions (e.g., oxidation of thienyl groups) .

Q. How should researchers handle storage and stability challenges for this compound?

  • Answer : Store under argon at ≤233 K to prevent oxidative rearrangement, as observed in anthracenyl isoxazole derivatives. Degradation products (e.g., bicyclic acetals) form via oxygen-mediated pathways, detectable by HPLC or TLC monitoring . Use amber vials to minimize photodegradation and desiccants to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved when unexpected rearrangement products are observed?

  • Answer : If unexpected products (e.g., bicyclic acetals) form during crystallization, employ:

  • Multi-technique validation : Compare NMR, IR, and mass spectrometry data with crystallographic results to confirm structural identity .
  • Hydrogen bonding analysis : Use Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H⋯O/N bonds) that stabilize rearranged structures .
  • Refinement protocols : Use SHELXL with high-resolution data (θ > 25°) and omit outliers (e.g., reflections with poor I/σ(I) ratios) .
  • Theoretical calculations : DFT-based geometry optimization to validate experimental bond lengths/angles .

Q. What methodological considerations are essential for assessing antitumor activity, particularly regarding oxidative stability?

  • Answer :

  • In vitro assays : Use hypoxia-mimicking conditions (e.g., CoCl₂ treatment) to replicate tumor microenvironments, as the compound may degrade under normoxia .
  • Stability profiling : Monitor compound integrity via LC-MS during cytotoxicity assays (e.g., MTT assays) to distinguish intrinsic activity vs. degradation artifacts .
  • Control experiments : Include antioxidants (e.g., ascorbate) to suppress ROS-mediated decomposition .

Q. How can researchers design experiments to resolve discrepancies in biological activity data across studies?

  • Answer :

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and normalize to solvent controls (DMSO ≤0.1% v/v) .
  • Batch consistency : Characterize each synthesis batch via melting point, NMR, and HPLC purity (>95%) to ensure reproducibility .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across cell lines, accounting for variability in assay conditions (e.g., incubation time, serum content) .

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